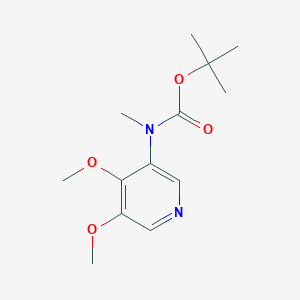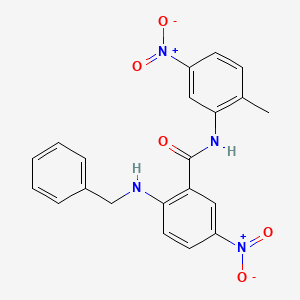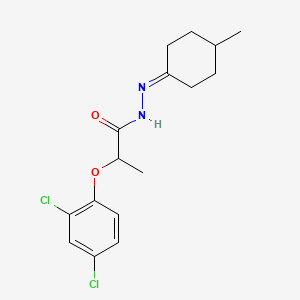![molecular formula C23H17N3O3S B12477907 N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B12477907.png)
N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The addition of thiourea to 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione produces derivatives of aminothiazoles, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The isoindoline-1,3-dione moiety is known to interact with proteins and nucleic acids, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and thiourea-containing molecules. Compared to these compounds, 1-[3-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-3-(4-METHYLBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:
Properties
Molecular Formula |
C23H17N3O3S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[3-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H17N3O3S/c1-14-9-11-15(12-10-14)20(27)25-23(30)24-16-5-4-6-17(13-16)26-21(28)18-7-2-3-8-19(18)22(26)29/h2-13H,1H3,(H2,24,25,27,30) |
InChI Key |
PVYTURZSZHCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide](/img/structure/B12477832.png)

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12477846.png)

![4-[({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12477855.png)
![4-imino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B12477862.png)
![2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol](/img/structure/B12477867.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12477875.png)
![N-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477876.png)

![4-methoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477901.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12477906.png)
